

L-alpha-Amino-epsilon-caprolactam vs D-alpha-Amino-epsilon-caprolactam

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Compound of Interest

L-alpha-Amino-epsiloncaprolactam hydrochloride

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A comprehensive guide comparing the enantiomers L-alpha-Amino-epsilon-caprolactam and D-alpha-Amino-epsilon-caprolactam for researchers, scientists, and drug development professionals. This document delves into their distinct chemical, physical, and biological properties, supported by experimental data and methodologies.

Introduction

L-alpha-Amino-epsilon-caprolactam and D-alpha-Amino-epsilon-caprolactam are the two enantiomers of alpha-amino-epsilon-caprolactam, a cyclic amide derived from lysine. While possessing identical chemical formulas and connectivity, their stereochemical differences lead to distinct biological activities and applications, particularly in the realms of biotechnology and pharmaceutical synthesis. This guide provides a detailed comparison of these two molecules, focusing on their synthesis, enzymatic transformations, and practical applications.

Chemical and Physical Properties

The fundamental physical and chemical properties of L- and D-alpha-Amino-epsilon-caprolactam, along with their racemic mixture, are summarized below. These properties are crucial for their identification, separation, and handling in a laboratory setting.

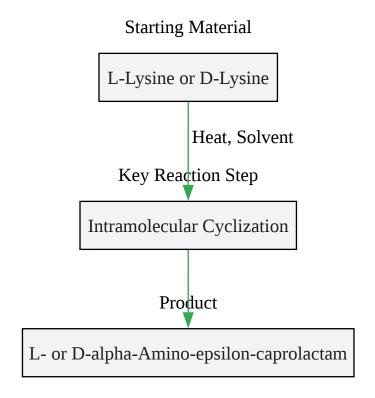


Property	L-alpha-Amino- epsilon- caprolactam	D-alpha-Amino- epsilon- caprolactam	DL-alpha-Amino- epsilon- caprolactam
Molecular Formula	C ₆ H ₁₂ N ₂ O[1]	C ₆ H ₁₂ N ₂ O[2]	C ₆ H ₁₂ N ₂ O[1]
Molecular Weight	128.17 g/mol [1]	128.17 g/mol [2]	128.17 g/mol [1]
CAS Number	26081-07-2 (hydrochloride)[3][4][5]	28957-33-7[2][6]	671-42-1[1]
Appearance	White to faint brown powder or crystals[7]	White solid	White to orange to green powder/crystal[1]
Melting Point	Not specified	97-101 °C[2]	77 °C[1]
Optical Rotation	$[\alpha]20/D -27\pm2^{\circ}, c =$ 1% in H ₂ O (hydrochloride)[5]	Not specified	Not applicable
Synonyms	(S)-3-Amino- hexahydro-2- azepinone[5]	(R)-3-Amino-2- azepanone[6]	DL-3- Aminohexahydro-2- azepinone

Synthesis Overview

Both L- and D-alpha-Amino-epsilon-caprolactam can be synthesized from lysine. The L-enantiomer is typically synthesized from L-lysine, often via its hydrochloride salt, through a cyclization reaction.[8][9][10] The D-enantiomer can also be synthesized from L-lysine hydrochloride through a process that results in the (R)-configuration.[6]





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Caption: General synthesis pathway for alpha-Amino-epsilon-caprolactam from lysine.

Enzymatic Conversion and Biological Significance

The most significant difference between L- and D-alpha-Amino-epsilon-caprolactam lies in their interaction with specific enzymes, which is pivotal for the industrial production of L-lysine. L-lysine is an essential amino acid with a large global market, primarily produced through fermentation.[11][12][13] An alternative chemo-enzymatic method utilizes a racemic mixture of DL-alpha-Amino-epsilon-caprolactam.

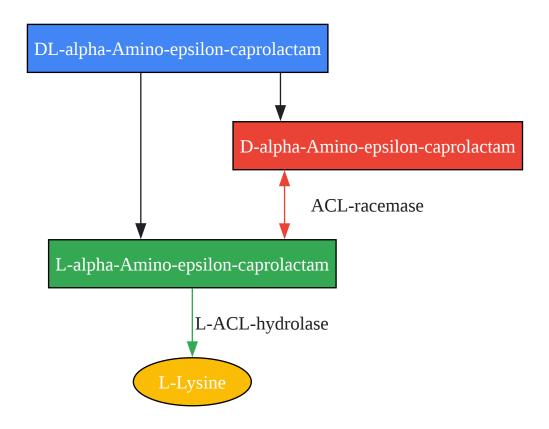
This process employs two key enzymes:

• L-alpha-Amino-epsilon-caprolactamase (L-ACL-hydrolase): This enzyme exhibits high stereoselectivity, specifically catalyzing the hydrolysis of L-alpha-Amino-epsilon-caprolactam to produce L-lysine.[14][15]



 alpha-Amino-epsilon-caprolactam racemase (ACL-racemase): This enzyme facilitates the interconversion of the D- and L-enantiomers.[14][16]

In a typical industrial process, both enzymes are used together. The L-ACL-hydrolase continuously converts the L-enantiomer to L-lysine. This depletion of the L-form drives the ACL-racemase to convert the D-enantiomer into the L-enantiomer, allowing for a theoretical 100% conversion of the racemic starting material into L-lysine.[14]



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Caption: Enzymatic conversion of DL-alpha-Amino-epsilon-caprolactam to L-Lysine.

Comparative Enzymatic Activity



Enzyme	Substrate	Action	Product	Significance
L-alpha-Amino- epsilon- caprolactamase	L-alpha-Amino- epsilon- caprolactam	Stereospecific Hydrolysis[14] [16]	L-Lysine	Key step in L- lysine production.
D-alpha-Amino- epsilon- caprolactam	No significant activity	-	Demonstrates high enzyme specificity.	
alpha-Amino- epsilon- caprolactam racemase	D-alpha-Amino- epsilon- caprolactam	Racemization[16]	L-alpha-Amino- epsilon- caprolactam	Enables utilization of the D-enantiomer.
L-alpha-Amino- epsilon- caprolactam	Racemization[16]	D-alpha-Amino- epsilon- caprolactam	Reversible reaction maintains equilibrium.	

Applications

The distinct biological activities of the L- and D-enantiomers translate into different applications in the chemical and pharmaceutical industries.



Application Area	L-alpha-Amino-epsilon- caprolactam	D-alpha-Amino-epsilon- caprolactam
Amino Acid Production	Primary intermediate in the chemo-enzymatic synthesis of L-lysine.[14]	Racemized to the L-form for conversion to L-lysine.[14]
Pharmaceutical Synthesis	Building block for peptide- based therapeutics, enhancing stability and bioavailability.[7] Also used in synthesizing bioactive molecules like bengamides.[4]	Intermediate in the synthesis of antiviral agents (e.g., β-oxocarboxamides) and antibacterial agents (e.g., capuramycin analogs).[2][6]
Polymer Chemistry	Can be co-polymerized with ε-caprolactam to produce a modified nylon 6 with a branched structure.[17] Also a precursor for ε-caprolactam, the monomer for nylon 6.[9]	Can be used in the synthesis of specific D-amino acids which are components of some bacterial cell walls and can be targets for antibiotics.[18]

Experimental Protocols

Enzymatic Synthesis of L-Lysine from DL-alpha-Aminoepsilon-caprolactam

This protocol is based on the principles described in the literature for the quantitative conversion of a racemic mixture of alpha-amino-epsilon-caprolactam to L-lysine.[14]

Objective: To demonstrate the conversion of DL-alpha-Amino-epsilon-caprolactam to L-lysine using a whole-cell biocatalyst system containing L-ACL-hydrolase and ACL-racemase.

Materials:

- DL-alpha-Amino-epsilon-caprolactam
- Whole cells of Cryptococcus sp. (producer of L-ACL-hydrolase)



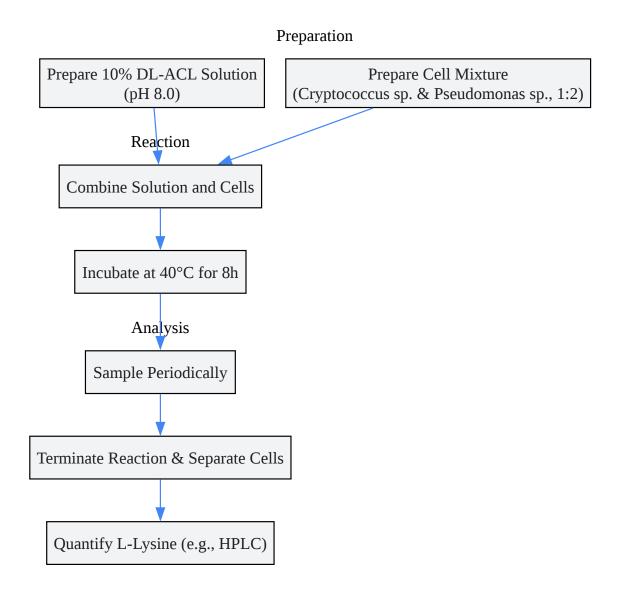
- Whole cells of Pseudomonas sp. (producer of ACL-racemase)
- Phosphate buffer (pH 8.0)
- Water bath or incubator shaker set to 40°C
- Reaction vessel
- Analytical equipment for L-lysine quantification (e.g., HPLC)

Procedure:

- Prepare a 10% (w/v) aqueous solution of DL-alpha-Amino-epsilon-caprolactam in phosphate buffer (pH 8.0).
- Prepare a mixture of native cells of Cryptococcus sp. and Pseudomonas sp. in a mass ratio of 1:2.
- Add the cell mixture to the DL-alpha-Amino-epsilon-caprolactam solution.
- Incubate the reaction mixture at 40°C with gentle agitation for 8 hours.
- Periodically, take samples from the reaction mixture to monitor the progress of the reaction.
- Terminate the reaction by centrifuging the mixture to remove the cells.
- Analyze the supernatant for the concentration of L-lysine using a suitable analytical method.

Expected Results: A near-quantitative conversion of the initial 10% DL-alpha-Amino-epsilon-caprolactam solution to L-lysine is expected within the 8-hour timeframe.





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Caption: Experimental workflow for the enzymatic synthesis of L-Lysine.

Conclusion

The comparison of L- and D-alpha-Amino-epsilon-caprolactam highlights the critical role of stereochemistry in determining the biological activity and industrial utility of chiral molecules. While structurally very similar, their interactions with enzymes are markedly different. The L-



enantiomer is a direct precursor to L-lysine, whereas the D-enantiomer requires an additional enzymatic step for its utilization in this pathway. These differences also dictate their distinct applications as building blocks in the synthesis of various pharmaceuticals and polymers. For researchers and professionals in drug development and biotechnology, understanding these enantiomer-specific properties is essential for process optimization and the design of novel synthetic routes.

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